2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
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Description
2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide, also known as CDPI3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been found to exhibit promising biochemical and physiological effects. In
Scientific Research Applications
Molecular Structure and Biological Activity
Research on compounds with similar structural features, such as imidazolyl groups and acetamide derivatives, often focuses on understanding the relationship between molecular structure and biological activity. For instance, compounds with imidazole rings have been evaluated for their histamine H3-receptor activation mechanisms and biological activities, reflecting the potential of such structures in developing receptor-targeted drugs (Kovalainen et al., 2000).
Drug Precursor Synthesis and pKa Determination
The synthesis of drug precursors and the determination of their acidity constants (pKa) are critical for developing new pharmaceuticals. Research on acetamide derivative compounds, akin to the target molecule, involves synthesizing new compounds and determining their structural and acidity properties, which are crucial for drug design and development (Duran & Canbaz, 2013).
Analgesic and Anti-Inflammatory Activities
Compounds containing acetamide groups have been studied for their analgesic and anti-inflammatory properties. For example, research involving cyclocondensation of specific derivatives to synthesize acetamides has shown significant analgesic effects, indicating the potential of such molecules in pain and inflammation management (Yusov et al., 2019).
Anticancer Activities
The synthesis and evaluation of anticancer activities of structurally related compounds, such as imidazol-2-ylthio acetamide derivatives, highlight the potential of these molecules in cancer research. Some compounds have demonstrated reasonable activity against various cancer cell lines, suggesting a pathway for developing new anticancer agents (Duran & Demirayak, 2012).
Histamine H3 Receptor Antagonists
Studies on compounds with imidazole and acetamide derivatives have explored their potential as histamine H3 receptor antagonists. This research is particularly relevant to developing new treatments for neurological and inflammatory diseases, indicating a broad application spectrum for compounds with these functional groups (Tedford et al., 1998).
properties
IUPAC Name |
2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-10-8-21-13-14(19-16(21)23(10)11-6-4-3-5-7-11)20(2)17(26)22(15(13)25)9-12(18)24/h8,11H,3-7,9H2,1-2H3,(H2,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOOHEFLMXEIEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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